Magnoline
Overview
Description
Magnoline is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Scientific Research Applications
HPLC Fingerprinting and Quality Control in Herbal Medicine
Magnoline, a key ingredient in Magnolia flower buds, plays a vital role in establishing quality control standards for herbal medicine. Zheng Yan (2011) developed HPLC fingerprints for different varieties of Magnolia flower buds, using this compound as a reference. This research offers a scientific basis for evaluating and standardizing the quality of various Magnolia varieties, significant for the application and quality standard of herbs like magnolia flos (Zheng Yan, 2011).
Anti-Inflammatory and Renoprotective Effects
A study by Yang Zhou et al. (2013) explored the renoprotective effects of this compound in diabetic rats, focusing on its influence on P-selectin expression. The findings suggested that this compound's reno-protective effects might be associated with the inhibition of P-selectin (Yang Zhou, Feng Wang, L. Hao, Niansong Wang, 2013).
Anticancer Potential
Magnolin, an active compound in Magnolia fargesii, has been studied for its anticancer properties. Yeqing Huang et al. (2017) demonstrated that magnolin inhibits prostate cancer cell growth in vitro and in vivo by inducing cell cycle arrest and apoptosis. This points to magnolin's potential as a novel medicine for prostate cancer therapy (Yeqing Huang, X. Zou, Xiao-wen Zhang, Feng Wang, Wei-dong Zhu, Guangyuan Zhang, Jun Xiao, Ming Chen, 2017).
Cell Metabolomics and Prostate Cancer
In 2018, Hui Sun et al. employed cell metabolomics to evaluate the impact of this compound on prostate cancer cell line 22RV1. The study revealed that this compound significantly disrupts cell growth and proliferation through alterations in various metabolic pathways, including energy and amino acid metabolism (Hui Sun, A. Zhang, Shao-bo Liu, Shao-bo Liu, Xianna Li, Tian-lei Zhang, Liang Liu, Xi-jun Wang, 2018).
Antioxidation and Antiapoptosis
Magnolin's antioxidative and antiapoptotic properties were studied by Feng Wang et al. (2014) in the context of contrast-induced nephropathy in rats. The study suggested that magnolin could protect against kidney damage through its antioxidative and antiapoptotic effects (Feng Wang, Guangyuan Zhang, Yang Zhou, Dingkun Gui, Jun-hui Li, T. Xing, Niansong Wang, 2014).
Inhibition of Cell Migration and Invasion
Magnolin's ability to inhibit cell migration and invasion was investigated by Cheol-Jung Lee et al. (2015). This study highlighted magnolin's role in suppressing the ERKs/RSK2 signaling pathway, which is crucial for cancer cell metastasis. These findings underline magnolin's potential in cancer therapy (Cheol-Jung Lee, Mee‐Hyun Lee, S. Yoo, Kyung-Il Choi, Ji-hong Song, Jeong-Hoon Jang, Sei-Ryang Oh, H. Ryu, H. Lee, Y. Surh, Yong-Yeon Cho, 2015).
Properties
IUPAC Name |
1-[[4-[2-hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABVSXGAMFQQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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